molecular formula C10H17N3O3 B15326377 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15326377
M. Wt: 227.26 g/mol
InChI Key: MHECOGXUPWIDSI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The ethoxyethyl and isopropyl groups can be introduced through appropriate starting materials or intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyethyl and isopropyl groups may influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Ethoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both ethoxyethyl and isopropyl groups, along with the carboxylic acid functionality, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

1-(2-ethoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O3/c1-4-16-6-5-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

MHECOGXUPWIDSI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=C(N=N1)C(=O)O)C(C)C

Origin of Product

United States

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